((3-Chloropropoxy)methyl)benzene

Description

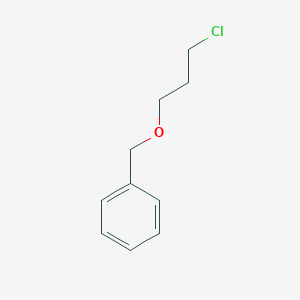

Structure

3D Structure

Properties

IUPAC Name |

3-chloropropoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQPOKBAQDQMQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278117 | |

| Record name | [(3-Chloropropoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26420-79-1 | |

| Record name | 26420-79-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(3-Chloropropoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((3-Chloropropoxy)methyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to ((3-Chloropropoxy)methyl)benzene

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of ((3-Chloropropoxy)methyl)benzene, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Chemical Properties

This compound, also known as benzyl 3-chloropropyl ether, is an organic compound characterized by a benzyl group linked to a chloropropyl group via an ether linkage.[1][2] Its chemical structure and properties make it a versatile reagent in organic synthesis.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃ClO | [1][3] |

| Molecular Weight | 184.66 g/mol | [1][3] |

| CAS Number | 26420-79-1 | [1][3] |

| Appearance | White (solid) or clear colorless to yellow liquid | [1] |

| Boiling Point | 250°C at 760 mmHg; 131-133°C at 20 mmHg | [1][4] |

| Density | 1.067 g/mL | [1][5] |

| Refractive Index (n20/D) | 1.509 | [1] |

| Flash Point | 109.9°C | [1][5] |

| Vapour Pressure | 0.0351 mmHg at 25°C | [1] |

| LogP | 2.83210 | [1] |

Reactivity Profile

The reactivity of this compound is dictated by its three main functional components: the benzyl ether group, the alkyl chloride, and the aromatic benzene ring.

-

Benzyl Ether Group : Benzyl ethers are generally stable under a variety of conditions but can be cleaved under specific circumstances.[6] Hydrogenolysis, typically using hydrogen gas and a palladium catalyst (Pd/C), is a common and mild method for cleaving the benzyl ether to yield an alcohol and toluene.[7] Strong acids can also cleave the ether bond.[6] The ether oxygen can also influence the reactivity of the adjacent methylene and propyl groups.

-

Alkyl Chloride : The primary alkyl chloride is susceptible to nucleophilic substitution reactions (Sₙ2). A wide range of nucleophiles can displace the chloride ion, making this compound a useful intermediate for introducing a benzyloxypropyl moiety into other molecules.

-

Benzene Ring : The benzene ring can undergo electrophilic aromatic substitution. The benzyloxy group is an activating group and an ortho-, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to the substituent.[8] This is due to the electron-donating resonance effect of the ether oxygen. However, the inductive effect of the electronegative oxygen can slightly deactivate the ring compared to alkyl-substituted benzenes.[9]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of benzyl alcohol with 3-chloro-1-propanol under basic conditions, or more commonly, the reaction of sodium benzoxide with 1,3-dichloropropane. A representative experimental protocol is detailed below.

Representative Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Benzyl alcohol

-

Sodium hydride (NaH) or another suitable base

-

1,3-Dichloropropane

-

Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyl alcohol and anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the sodium benzoxide.

-

Slowly add a solution of 1,3-dichloropropane in anhydrous THF to the reaction mixture via the dropping funnel.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield this compound.

Spectroscopic Analysis

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene ring (typically in the range of δ 7.2-7.4 ppm). The benzylic protons (-OCH₂-Ph) would appear as a singlet around δ 4.5 ppm. The three methylene groups of the propyl chain would exhibit signals in the δ 2.0-4.0 ppm range, with characteristic splitting patterns (triplets or multiplets) due to coupling with adjacent protons.

-

¹³C NMR : The carbon NMR spectrum would show characteristic peaks for the aromatic carbons, the benzylic carbon, and the three carbons of the propyl chain. The carbon attached to the chlorine atom would be shifted downfield compared to the other aliphatic carbons.

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic ring (around 3030-3100 cm⁻¹) and the aliphatic chain (around 2850-2960 cm⁻¹).[10] A strong C-O-C stretching vibration for the ether linkage would be expected in the region of 1050-1150 cm⁻¹. The C-Cl stretching vibration would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) at m/z 184. The isotopic pattern of the molecular ion would show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[3] Common fragmentation patterns would include the loss of a chloropropyl group and the formation of the stable benzyl cation (m/z 91).

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound via the Williamson ether synthesis.

Caption: Williamson Ether Synthesis of this compound.

References

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. CAS 26420-79-1 | [(3-chloropropoxy)methyl]benzene - Synblock [synblock.com]

- 3. PubChemLite - this compound (C10H13ClO) [pubchemlite.lcsb.uni.lu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Changes of benzene (m/z 79.054), toluene (m/z 93.070), xylene (m/z 107.086), and trimethylbenzene (m/z 121.101) present in atmospheric environment measured with PTR-TOF MS 6000 over two days [zpxb.xml-journal.net]

- 9. Interpreting explaining C9H12 infrared spectrum of propylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: ((3-Chloropropoxy)methyl)benzene (CAS No. 26420-79-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

((3-Chloropropoxy)methyl)benzene, also known as benzyl 3-chloropropyl ether, is a key organic intermediate with significant applications in the pharmaceutical industry. Its primary utility lies in its role as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably Silodosin, a medication used to treat benign prostatic hyperplasia.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, and applications of this compound, with a focus on providing practical information for laboratory and developmental use.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 26420-79-1 | [2][3][4][5][6][7][8] |

| Molecular Formula | C10H13ClO | [2][3][4][5][6][7] |

| Molecular Weight | 184.66 g/mol | [2][3][4][5][6][7] |

| Boiling Point | 250 °C at 760 mmHg | |

| Purity | Typically >95% or >98% | [2][4][5][7] |

| Appearance | Colorless oil | |

| Storage | Sealed in a dry area, 2-8°C | [6] |

| SMILES Code | ClCCCOCC1=CC=CC=C1 | [2][6][7] |

Synthesis Methodologies

Two primary synthetic routes for the preparation of this compound have been identified. Both methods offer distinct advantages and are amenable to laboratory-scale synthesis.

Method 1: Modified Williamson Ether Synthesis

This method involves the reaction of 3-chloro-1-propanol with benzyl bromide in a biphasic system, facilitated by a phase-transfer catalyst. This approach is a variation of the classical Williamson ether synthesis, adapted for the specific reactants.

Experimental Protocol:

-

Reactants:

-

3-Chloro-1-propanol

-

Benzyl bromide

-

Sodium hydroxide (solution)

-

Tetrabutylammonium bromide (phase-transfer catalyst)

-

Dichloromethane (solvent)

-

-

Procedure:

-

To a reaction vessel, add 3-chloro-1-propanol, benzyl bromide, and tetrabutylammonium bromide in dichloromethane.

-

Slowly add a solution of sodium hydroxide to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitoring by TLC or GC is recommended).

-

After cooling to room temperature, separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation.

-

Method 2: Chlorination of 3-(Benzyloxy)-1-propanol

This alternative synthesis involves the conversion of the corresponding alcohol, 3-(benzyloxy)-1-propanol, to the desired alkyl chloride using a chlorinating agent such as triphosgene in the presence of a base.

Experimental Protocol:

-

Reactants:

-

3-(Benzyloxy)-1-propanol

-

Triphosgene

-

Triethylamine (base)

-

Dichloromethane (solvent)

-

-

Procedure:

-

Dissolve 3-(benzyloxy)-1-propanol and triethylamine in dichloromethane in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of triphosgene in dichloromethane to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure this compound.

-

Spectroscopic Data

While a comprehensive set of spectra is not publicly available, the following 1H and 13C NMR data have been reported for this compound.

| ¹H NMR (250 MHz, CDCl₃) | ¹³C NMR (62.5 MHz, CDCl₃) |

| δ (ppm) = 7.31-7.18 (5H, m), 4.44 (2H, s), 3.60 (2H, t, J = 6.5 Hz), 3.54 (2H, t, J = 5.9 Hz), 1.98 (2H, p, J = 6.3 Hz) | δ (ppm) = 138.15, 128.30, 127.54, 127.51, 73.01, 66.60, 41.88, 32.68 |

Application in Drug Development: Synthesis of Silodosin

This compound is a pivotal intermediate in the multi-step synthesis of Silodosin.[1][2] It is used to introduce the benzyloxypropyl side chain onto an indoline core structure. The following diagram illustrates the initial steps of a reported Silodosin synthesis where this compound is utilized.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[6]

Potential Impurities and Side Reactions

In the Williamson ether synthesis (Method 1), potential side reactions include the E2 elimination of HBr from benzyl bromide, especially if a sterically hindered base is used or at elevated temperatures. Incomplete reaction can lead to the presence of unreacted 3-chloro-1-propanol and benzyl bromide in the crude product. Over-reaction or side reactions could potentially lead to the formation of dibenzyl ether or 1,3-bis(benzyloxy)propane.

For the chlorination reaction (Method 2), incomplete reaction will result in the presence of the starting alcohol, 3-(benzyloxy)-1-propanol. The use of triphosgene requires careful handling due to its toxicity and the potential for the formation of phosgene.

Conclusion

This compound is a valuable chemical intermediate with a well-defined role in pharmaceutical synthesis. The synthetic methods described provide viable routes for its preparation in a laboratory setting. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in research and drug development. Further investigation into its toxicological profile and the development of a comprehensive SDS would be beneficial for the scientific community.

References

- 1. environmentclearance.nic.in [environmentclearance.nic.in]

- 2. anaxlab.com [anaxlab.com]

- 3. CAS 26420-79-1 | [(3-chloropropoxy)methyl]benzene - Synblock [synblock.com]

- 4. repository.lsu.edu [repository.lsu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. byjus.com [byjus.com]

- 8. This compound | 26420-79-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of ((3-Chloropropoxy)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ((3-Chloropropoxy)methyl)benzene, a valuable building block in organic and medicinal chemistry. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers.[1] This document outlines two plausible synthetic pathways, including detailed experimental protocols, reaction mechanisms, and expected analytical data. All quantitative information is summarized in structured tables for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to provide a clear graphical representation of the synthetic processes.

Introduction

This compound, also known as benzyl 3-chloropropyl ether, is a bifunctional organic molecule featuring a benzyl ether moiety and a terminal alkyl chloride. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The ether linkage provides stability, while the reactive chloro group allows for a variety of subsequent chemical transformations.

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1] This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide, leading to the formation of an ether and a salt byproduct.[1] This guide will explore two variations of this synthesis, starting from either benzyl alcohol or 3-chloro-1-propanol.

Synthetic Pathways

The synthesis of this compound can be approached from two primary retrosynthetic disconnections, both employing the Williamson ether synthesis.

-

Pathway A: Reaction of benzyl alcohol with a 3-chloropropyl halide.

-

Pathway B: Reaction of 3-chloro-1-propanol with a benzyl halide.

Both pathways are viable; however, the choice of reagents may be influenced by factors such as commercial availability, cost, and reactivity. For instance, benzyl bromide is a common and reactive benzylating agent, while 1-bromo-3-chloropropane offers a suitable electrophile with a more reactive bromide leaving group compared to chloride.[2]

Signaling Pathway for Williamson Ether Synthesis

The following diagram illustrates the general mechanism of the Williamson ether synthesis.

Experimental Protocols

The following sections provide detailed experimental procedures for the two proposed synthetic pathways.

Pathway A: From Benzyl Alcohol and 1-Bromo-3-chloropropane

This pathway involves the deprotonation of benzyl alcohol to form sodium benzyloxide, which then acts as a nucleophile to displace the bromide from 1-bromo-3-chloropropane.

-

Reaction Setup: A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) and anhydrous tetrahydrofuran (THF, 150 mL).

-

Formation of Alkoxide: The suspension is cooled to 0 °C in an ice bath. A solution of benzyl alcohol (10.81 g, 0.10 mol) in anhydrous THF (50 mL) is added dropwise via the dropping funnel over 30 minutes. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: A solution of 1-bromo-3-chloropropane (17.32 g, 0.11 mol) in anhydrous THF (50 mL) is added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and cautiously quenched by the slow addition of water (50 mL). The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation to afford this compound as a colorless oil.

Pathway B: From 3-Chloro-1-propanol and Benzyl Bromide

This alternative pathway involves the deprotonation of 3-chloro-1-propanol, followed by reaction with benzyl bromide. A similar procedure to the one described for the synthesis of 1-chloro-3-benzyloxypropane can be adapted.[3]

-

Reaction Setup: In a 2 L flask, a mixture of 3-chloro-1-propanol (56.7 g, 0.6 mol), benzyl bromide (102.6 g, 0.6 mol), and dry THF (600 mL) is stirred and cooled with an ice/salt mixture.[3]

-

Addition of Base: Potassium tert-butoxide (70 g, 0.625 mol) is added in portions over a period of 1 hour, maintaining the internal temperature below 5 °C.[3]

-

Reaction: The reaction mixture is stirred at the low temperature for an additional 2-3 hours after the addition of the base is complete. The progress of the reaction is monitored by TLC.

-

Work-up: The reaction mixture is poured into 1 L of cold water and extracted with diethyl ether (3 x 300 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Properties of Key Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Benzyl Alcohol | C₇H₈O | 108.14 | 205 | 1.044 |

| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | 143-145 | 1.59 |

| 3-Chloro-1-propanol | C₃H₇ClO | 94.54 | 160 | 1.132 |

| Benzyl Bromide | C₇H₇Br | 171.03 | 198-199 | 1.438 |

| Sodium Hydride (60%) | NaH | 24.00 (as 100%) | - | 1.396 (dispersion) |

| Potassium tert-butoxide | C₄H₉KO | 112.21 | - | 0.910 |

Table 2: Properties and Expected Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃ClO |

| Molar Mass ( g/mol ) | 184.66 |

| Appearance | Colorless oil |

| Expected Boiling Point | ~130-132 °C at 8 mmHg (based on the bromo-analog)[4] |

| Expected ¹H NMR (CDCl₃, ppm) | δ 7.35-7.25 (m, 5H, Ar-H), 4.50 (s, 2H, O-CH₂ -Ar), 3.65 (t, 2H, CH₂ -Cl), 3.55 (t, 2H, O-CH₂ -CH₂), 2.05 (quintet, 2H, -CH₂-CH₂ -CH₂-) |

| Expected ¹³C NMR (CDCl₃, ppm) | δ 138.0 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.6 (Ar-CH), 73.0 (O-C H₂-Ar), 67.0 (O-C H₂-CH₂), 41.5 (C H₂-Cl), 32.0 (-CH₂-C H₂-CH₂-) |

| Expected IR (neat, cm⁻¹) | 3080-3030 (Ar C-H stretch), 2940-2860 (Aliphatic C-H stretch), 1100 (C-O stretch), 740, 700 (Ar C-H bend), 650 (C-Cl stretch) |

Conclusion

This technical guide has detailed two reliable and efficient methods for the synthesis of this compound using the Williamson ether synthesis. By providing comprehensive experimental protocols, workflow diagrams, and tabulated quantitative data, researchers and professionals in drug development can readily implement these procedures. The choice between the two pathways will likely depend on the availability and cost of the starting materials. The provided spectroscopic data serves as a benchmark for the characterization and quality control of the synthesized product.

References

Navigating the Stability of ((3-Chloropropoxy)methyl)benzene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for ((3-Chloropropoxy)methyl)benzene. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data and chemical principles to ensure the integrity of this compound in a laboratory setting. While specific quantitative stability data for this compound is limited in publicly available literature, this guide offers a robust framework based on the reactivity of its constituent functional groups—a benzylic ether and an alkyl chloride.

Core Stability Profile and Storage Recommendations

This compound is a colorless liquid that is generally stable under recommended storage conditions.[1][2] However, its chemical structure suggests potential degradation pathways that researchers should be aware of. The primary concerns for the stability of this compound are hydrolysis, photodegradation, thermal decomposition, and oxidation.

Proper storage is paramount to maintaining the chemical integrity of this compound. The following table summarizes the recommended storage conditions based on safety data sheets for this and structurally related compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool, ambient temperature.[3][4] | To minimize thermal decomposition and potential vapor pressure build-up. |

| Light | Store in a dark place, protected from light. | To prevent photodegradation, a common pathway for benzylic compounds. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon) if possible. | To prevent oxidation, particularly at the benzylic position. |

| Moisture | Keep container tightly closed in a dry environment.[3][4] | To prevent hydrolysis of the alkyl chloride and ether functionalities. |

| Ventilation | Store in a well-ventilated area.[3][4] | To safely dissipate any potential vapors. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[2] | To prevent chemical reactions that could degrade the compound. |

Predicted Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under adverse conditions. Understanding these pathways is crucial for designing stable formulations and interpreting stability study results.

Caption: Predicted degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of experiments should be conducted. The following protocols are based on established guidelines for chemical stability testing and can be adapted for this specific compound.

Accelerated Stability Study

This study is designed to predict the long-term stability of the compound by subjecting it to elevated stress conditions.

Caption: Workflow for an accelerated stability study.

Methodology:

-

Sample Preparation: Prepare multiple, identical samples of this compound in appropriate containers (e.g., amber glass vials with inert caps).

-

Storage Conditions: Place the samples in controlled environment chambers at various elevated temperatures and relative humidity (RH) levels (e.g., 40°C/75% RH, 50°C/75% RH, 60°C/ambient RH). Include a control set stored at the recommended long-term storage condition (e.g., 25°C/60% RH).

-

Time Points: Withdraw samples at specified time intervals (e.g., 0, 1, 3, and 6 months).

-

Analysis: Analyze each sample for purity and the presence of degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Evaluation: Plot the concentration of the parent compound and any major degradants over time. Use this data to determine the degradation kinetics and extrapolate to predict the shelf-life under normal storage conditions.

Forced Degradation Studies

These studies are designed to identify potential degradation products and pathways under harsh conditions.

Methodology:

-

Acid and Base Hydrolysis: Reflux the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Monitor the reaction over time by TLC or HPLC.

-

Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Heat the solid or a solution of the compound at a high temperature (e.g., 80°C) for an extended period.

-

Photodegradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with a xenon lamp) to simulate sunlight exposure.

-

Analysis: For each condition, analyze the stressed samples to identify and characterize the degradation products using techniques like LC-MS/MS and NMR.

Conclusion

References

An In-depth Technical Guide to ((3-Chloropropoxy)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound ((3-Chloropropoxy)methyl)benzene, also known as benzyl 3-chloropropyl ether. It details its chemical structure, nomenclature, and key physicochemical properties. A detailed experimental protocol for its synthesis via the chlorination of 3-benzyloxy-1-propanol is provided, along with its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a critical resource for researchers utilizing this compound as a chemical intermediate in organic synthesis and drug discovery.

Introduction

This compound (CAS No. 26420-79-1) is a bifunctional organic molecule featuring a benzyl ether and a primary alkyl chloride. This unique combination of functional groups makes it a valuable intermediate in a variety of organic syntheses, allowing for the introduction of a benzyloxypropyl moiety into target molecules. Its structural attributes are of particular interest to medicinal chemists and drug development professionals for the construction of novel molecular scaffolds.

Structure and Nomenclature

The structure of this compound consists of a benzene ring connected to a 3-chloropropoxy group through a methylene bridge.

-

Molecular Structure:

Figure 1: Chemical structure of this compound.

The systematic IUPAC name for this compound is 1-((3-chloropropoxy)methyl)benzene. It is also commonly referred to as benzyl 3-chloropropyl ether.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 26420-79-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₃ClO | [1][3][4] |

| Molecular Weight | 184.66 g/mol | [1][3][4] |

| Appearance | Colorless oil | [5] |

| Boiling Point | 250 °C at 760 mmHg | [6] |

| Density | 1.067 g/cm³ | [6] |

| Refractive Index | 1.509 | [6] |

Table 1: Physicochemical properties of this compound.

Synthesis and Experimental Protocol

This compound can be synthesized from 3-benzyloxy-1-propanol through a chlorination reaction. A detailed experimental protocol is provided below.

Synthesis of this compound from 3-Benzyloxy-1-propanol[5]

This synthesis involves the activation of the primary alcohol with triphosgene and triethylamine to facilitate nucleophilic substitution by chloride.

Reaction Scheme:

Figure 2: Synthesis of this compound.

Materials:

-

3-Benzyloxy-1-propanol (2.0 mmol)

-

Triethylamine (Et₃N)

-

Triphosgene

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Ethyl acetate (EtOAc)

-

Argon or Nitrogen atmosphere

-

Standard glassware for organic synthesis (oven-dried)

Procedure:

-

To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add a solution of 3-benzyloxy-1-propanol (1.0 equiv, 2.0 mmol) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine, followed by a solution of triphosgene in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Upon completion, quench the reaction carefully with water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate (95:5) as the eluent.

-

The final product, this compound, is obtained as a colorless oil with an 84% yield.[5]

Spectroscopic Data

The structural confirmation of the synthesized this compound is achieved through NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5]

The 1H and 13C NMR spectra were recorded in deuterated chloroform (CDCl₃).

| ¹H NMR (250 MHz, CDCl₃) | ¹³C NMR (62.5 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.31-7.18 (m, 5H) | Ar-H |

| 4.44 (s, 2H) | -OCH₂-Ph |

| 3.60 (t, J = 6.5 Hz, 2H) | -CH₂-Cl |

| 3.54 (t, J = 5.9 Hz, 2H) | BnO-CH₂- |

| 1.98 (p, J = 6.3 Hz, 2H) | -CH₂-CH₂-CH₂- |

Table 2: ¹H and ¹³C NMR data for this compound.

Applications in Synthesis

While specific applications in drug development signaling pathways are not extensively documented, this compound serves as a versatile intermediate in organic synthesis. The benzyl ether group acts as a common protecting group for alcohols, which can be cleaved under various conditions. The terminal chloroalkane functionality allows for nucleophilic substitution reactions, enabling the coupling of the benzyloxypropyl linker to a wide range of substrates, including amines, phenols, and thiols. This makes it a useful building block in the synthesis of more complex molecules with potential biological activity.

Safety and Handling

Detailed safety information is not widely available. As with any halogenated organic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide has summarized the key structural, physical, and chemical properties of this compound. A detailed, high-yield synthesis protocol has been provided, along with comprehensive NMR characterization data. While its direct role in drug development is not yet fully elucidated, its utility as a bifunctional intermediate makes it a valuable compound for synthetic and medicinal chemists. Further research into its applications and biological activity is warranted.

References

- 1. CAS 26420-79-1 | [(3-chloropropoxy)methyl]benzene - Synblock [synblock.com]

- 2. survivaltechnologies.in [survivaltechnologies.in]

- 3. anaxlab.com [anaxlab.com]

- 4. aceschem.com [aceschem.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. Page loading... [wap.guidechem.com]

The Synthetic Utility of ((3-Chloropropoxy)methyl)benzene: An In-depth Technical Guide

Introduction

((3-Chloropropoxy)methyl)benzene, a versatile bifunctional organic compound, serves as a crucial building block in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and drug development sectors. Its structure, featuring a reactive primary alkyl chloride and a stable benzyl ether, allows for its strategic incorporation into molecular scaffolds through nucleophilic substitution reactions. The benzyl group often serves as a protecting group for the primary alcohol, which can be deprotected in later synthetic steps. This guide provides a comprehensive overview of the primary applications of this compound in organic synthesis, with a focus on its role as an alkylating agent for nitrogen and oxygen nucleophiles. Detailed experimental protocols, quantitative data, and logical workflows are presented to aid researchers and scientists in its effective utilization.

Core Applications in Organic Synthesis

The principal application of this compound lies in its function as an alkylating agent to introduce the 3-(benzyloxy)propyl moiety into a target molecule. This is typically achieved through SN2 reactions where a nucleophile displaces the chloride ion. The two most common and significant applications are the N-alkylation of nitrogen-containing heterocycles and the O-alkylation of phenols and alcohols via the Williamson ether synthesis.

N-Alkylation of Heterocycles

This compound is effectively employed in the N-alkylation of various nitrogen-containing heterocycles, such as indolines. This reaction is a key step in the synthesis of several pharmaceutical intermediates. The nitrogen atom of the heterocycle acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom, leading to the formation of a new carbon-nitrogen bond.

O-Alkylation of Phenols and Alcohols

The Williamson ether synthesis is a classic and reliable method for the formation of ethers. This compound is an excellent substrate for this reaction, where it reacts with the sodium or potassium salt of a phenol or alcohol (an alkoxide or phenoxide) to form an aryl or alkyl 3-(benzyloxy)propyl ether. This transformation is fundamental in modifying the hydroxyl groups of natural products and other synthetic intermediates to alter their solubility, biological activity, or to protect the hydroxyl group during subsequent reactions.

Quantitative Data Presentation

The efficiency of alkylation reactions using this compound is dependent on the nucleophile, solvent, base, and reaction temperature. The following table summarizes the reaction conditions and yields for representative N-alkylation and O-alkylation reactions.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Indoline | N,N-Diisopropylethylamine | DMF | 84-90 | 12 | 1-[3-(Benzyloxy)propyl]indoline | 94 | WO2014118606A2 |

| 4-Nitrophenol | K₂CO₃ | DMF | 80 | 6 | 1-(3-(Benzyloxy)propoxy)-4-nitrobenzene | ~90 (estimated) | Adapted from similar Williamson ether syntheses |

Experimental Protocols

N-Alkylation of Indoline

Objective: To synthesize 1-[3-(Benzyloxy)propyl]indoline, a key intermediate in the synthesis of Silodosin.

Materials:

-

Indoline

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Sodium Bromide (NaBr)

-

Dimethylformamide (DMF)

-

Concentrated Hydrochloric acid (HCl)

-

Cyclohexane

-

Water

Procedure: [1]

-

Under a nitrogen atmosphere, charge a reactor with Dimethylformamide (1.5 L), Indoline (1.0 kg), N,N-Diisopropylethylamine (1.3 kg), and Sodium Bromide (0.863 kg) at 25-35°C.

-

Heat the reaction mixture to 84-90°C.

-

Slowly add this compound (1.86 kg) to the reaction mixture.

-

Maintain the reaction mass for 12 hours at 84-90°C.

-

After completion of the reaction (monitored by TLC/LC-MS), cool the mixture to 65-70°C and add water (4.0 L).

-

Add concentrated Hydrochloric acid (0.25 L) to the mixture at 25-35°C, followed by Cyclohexane (1.0 L), and stir for 10-15 minutes.

-

Separate the layers and extract the aqueous layer with additional solvent if necessary.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the oily product (1.2 kg, 94% yield).

O-Alkylation of 4-Nitrophenol (Williamson Ether Synthesis)

Objective: To synthesize 1-(3-(Benzyloxy)propoxy)-4-nitrobenzene.

Materials:

-

4-Nitrophenol

-

This compound

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure: (This is a representative protocol adapted from standard Williamson ether synthesis procedures.)

-

To a round-bottom flask, add 4-nitrophenol (1.0 eq.), potassium carbonate (1.5 eq.), and DMF.

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.1 eq.) to the mixture.

-

Heat the reaction mixture to 80°C and stir for 6 hours, or until TLC analysis indicates the consumption of the starting phenol.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure 1-(3-(benzyloxy)propoxy)-4-nitrobenzene.

Logical Workflow and Diagrams

The use of this compound as a synthetic intermediate can be visualized as a multi-stage process, from its own preparation to its application in synthesizing more complex molecules, and finally, the optional deprotection of the benzyl group.

Caption: General workflow for the synthesis and application of this compound.

This compound is a highly valuable and versatile reagent in organic synthesis. Its primary utility as an alkylating agent for nitrogen and oxygen nucleophiles makes it an essential tool in the construction of complex molecules, particularly in the field of medicinal chemistry. The straightforward nature of the SN2 reactions it undergoes, combined with the stability of the resulting products and the option for subsequent deprotection of the benzyl ether, provides chemists with a reliable and flexible synthetic strategy. The experimental protocols and data presented in this guide serve as a practical resource for the successful application of this compound in research and development.

References

An In-depth Technical Guide to Benzyloxymethyl (BOM) Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone for achieving high yields and chemo-selectivity. The benzyloxymethyl (BOM) group, a benzyl ether-type acetal, serves as a robust and versatile protecting group for a variety of functional moieties, most notably alcohols and the imidazole side chain of histidine. Its stability under a range of conditions, coupled with the facility of its removal under specific and mild protocols, makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.

This technical guide provides a comprehensive overview of the benzyloxymethyl protecting group, detailing its application, introduction, and cleavage. It includes a compilation of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the effective implementation of the BOM group in their synthetic strategies.

Core Concepts and Applications

The BOM group is prized for its stability under basic and nucleophilic conditions, allowing for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected functional group. It is introduced by reacting the substrate with benzyloxymethyl chloride (BOM-Cl) in the presence of a non-nucleophilic base.

Key Features of the BOM Protecting Group:

-

Stability: Stable to strong bases, organometallic reagents, and many nucleophiles.

-

Lability: Readily cleaved under acidic conditions or by catalytic hydrogenolysis.

-

Orthogonality: The differential stability of the BOM group allows for its selective removal in the presence of other protecting groups, such as those that are base-labile or fluoride-labile.

The primary applications of the BOM group are in the protection of:

-

Alcohols: Including primary, secondary, and phenolic hydroxyl groups.

-

Amines: While less common than for alcohols, the BOM group can be used to protect primary and secondary amines.

-

Heterocycles: Notably the imidazole ring of histidine in peptide synthesis.[1]

Data Presentation: A Comparative Overview

The efficiency of the introduction and removal of the BOM group can be influenced by the substrate, reagents, and reaction conditions. The following tables summarize quantitative data from various experimental setups to provide a comparative reference for researchers.

Table 1: BOM Protection of Various Alcohols

| Substrate | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Primary Alcohol | BOM-Cl, n-Bu₄N⁺I⁻ | i-Pr₂NEt | CH₂Cl₂ | Reflux | 32 | 92 |

| Secondary Alcohol | BOM-Cl | NaH | THF | 0 to rt | 4 | 85 |

| Phenol | BOM-Cl | K₂CO₃ | DMF | 80 | 12 | 90 |

| Phenol (electron-donating group) | BOM-Cl | K₂CO₃ | Acetone | Reflux | 6 | 95 |

| Phenol (electron-withdrawing group) | BOM-Cl | Cs₂CO₃ | DMF | 100 | 24 | 75 |

Table 2: Deprotection of BOM-Protected Alcohols

| Deprotection Method | Reagents | Solvent | Temp. (°C) | Time | Yield (%) |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C | EtOH | Reflux | 45 min | 94 |

| Acidic Cleavage | HCl, NaI | Acetone, H₂O | rt | 21 h | 65 |

| Lewis Acid (TMSI) | TMSI | CH₂Cl₂ | 25 | 2 h | >90 |

| Lewis Acid (BBr₃) | BBr₃ | CH₂Cl₂ | -78 to 0 | 1 h | ~90 |

Mandatory Visualizations

To further elucidate the chemical processes and workflows discussed, the following diagrams have been generated using the DOT language.

Diagram 1: General Scheme for BOM Protection of an Alcohol

Caption: General workflow for the protection of an alcohol with the BOM group.

Diagram 2: Deprotection of a BOM-Protected Alcohol

References

Physical properties of ((3-Chloropropoxy)methyl)benzene

An In-depth Technical Guide on the Physical Properties of ((3-Chloropropoxy)methyl)benzene

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a summary of the known physical properties of this compound (CAS No: 26420-79-1). Due to a lack of experimentally determined quantitative data in publicly accessible literature, this document outlines standardized experimental protocols for the determination of key physical properties such as boiling point, density, and refractive index. Furthermore, a detailed experimental protocol for the synthesis of this compound via Williamson ether synthesis is provided, accompanied by a logical workflow diagram.

Core Physical Properties

Limited quantitative data for the physical properties of this compound is available in the public domain. The table below summarizes the fundamental known properties of the compound.

| Property | Value | Source |

| CAS Number | 26420-79-1 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₀H₁₃ClO | Chemical Supplier Catalogs |

| Molecular Weight | 184.66 g/mol | Chemical Supplier Catalogs |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Refractive Index | Not available | - |

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the primary physical properties of a liquid compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

-

Stand and clamps

Procedure:

-

A small amount of the liquid sample (approximately 0.5-1 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is securely attached to a thermometer.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample as it begins to boil.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn into the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for its determination involves the use of a pycnometer or a graduated cylinder and a balance.

Apparatus:

-

Pycnometer (for high accuracy) or a graduated cylinder

-

Analytical balance

-

Thermometer

Procedure:

-

The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured using an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The temperature of the liquid is recorded.

-

The mass of the pycnometer filled with the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The volume of the liquid is the known volume of the pycnometer. If using a graduated cylinder, the volume is read directly.

-

The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is commonly measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., acetone or ethanol)

-

Soft tissue paper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned with a suitable solvent and dried with a soft tissue.

-

A few drops of the liquid sample are placed on the surface of the prism using a dropper.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically controlled by a circulating water bath.

-

The light source is switched on, and the eyepiece is adjusted until the crosshairs are in focus.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and coincides with the center of the crosshairs.

-

The refractive index is read from the scale.

Synthesis of this compound

This compound can be synthesized via a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, benzyl alcohol is deprotonated to form a benzyl alkoxide, which then acts as a nucleophile to attack 1-bromo-3-chloropropane.

Experimental Protocol

Materials:

-

Benzyl alcohol

-

1-Bromo-3-chloropropane

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel, hexane, ethyl acetate)

Procedure:

-

To a solution of benzyl alcohol in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium benzyl alkoxide.

-

Cool the reaction mixture back to 0 °C and add 1-bromo-3-chloropropane dropwise via a dropping funnel.

-

The reaction mixture is then allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of ((3-Chloropropoxy)methyl)benzene via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

((3-Chloropropoxy)methyl)benzene, also known as benzyl 3-chloropropyl ether, is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its structure incorporates a reactive chloropropyl group, amenable to nucleophilic substitution, and a stable benzyl ether, which can serve as a protecting group or a core structural motif. The Williamson ether synthesis is a straightforward and widely employed method for the preparation of such ethers, involving the reaction of an alkoxide with an alkyl halide.[1] This document provides detailed protocols for the synthesis of this compound via the Williamson ether synthesis, along with relevant data and diagrams to guide researchers in its preparation and application.

Reaction Principle

The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[2] In this reaction, benzyl alcohol is first deprotonated by a strong base, typically sodium hydride (NaH), to form the corresponding sodium benzoxide. This alkoxide then acts as a nucleophile, attacking the primary carbon of 1,3-dichloropropane and displacing a chloride ion to form the desired ether.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| Benzyl alcohol | C₇H₈O | 108.14 | Starting material |

| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | Base |

| 1,3-Dichloropropane | C₃H₆Cl₂ | 112.99 | Alkylating agent |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Extraction solvent |

| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | Quenching agent |

| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | Washing agent |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Drying agent |

| Silica gel (for column chromatography) | SiO₂ | 60.08 | Stationary phase |

| Hexane | C₆H₁₄ | 86.18 | Eluent |

| Ethyl acetate | C₄H₈O₂ | 88.11 | Eluent |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Value |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 8-16 hours |

| Expected Yield | 60-80% |

| Purity (after purification) | >95% |

| Physical Appearance | Colorless oil |

Experimental Protocols

Synthesis of this compound

Materials:

-

Benzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

1,3-Dichloropropane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar and sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Add anhydrous DMF to the flask and cool the suspension to 0 °C using an ice bath.

-

Slowly add benzyl alcohol (1.0 equivalent) dropwise to the stirred suspension of sodium hydride in DMF.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add 1,3-dichloropropane (1.5 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 8-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude this compound can be purified by flash column chromatography on silica gel.

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Collect the fractions containing the pure product, as identified by TLC analysis.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Mandatory Visualizations

Caption: Reaction scheme for the Williamson ether synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Applications in Drug Development

While specific, publicly available examples detailing the use of this compound in the synthesis of marketed drugs are limited, its structural motifs are present in various pharmaceutical agents. The chloropropyl group allows for the introduction of this benzyl ether moiety into molecules containing nucleophilic functional groups such as amines, phenols, and thiols. This makes it a useful building block for creating libraries of compounds for drug discovery screening. The benzyl group can also serve as a protecting group for alcohols, which can be removed under specific conditions later in a synthetic sequence. The ether linkage is generally stable, providing a robust connection within a larger molecule.[3] The versatility of this intermediate makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

References

Application Notes and Protocols: O-Alkylation of Phenols with ((3-Chloropropoxy)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the O-alkylation of phenols using ((3-chloropropoxy)methyl)benzene via the Williamson ether synthesis. This reaction is a versatile method for the formation of aryl ethers, which are common structural motifs in pharmaceuticals and other biologically active molecules. The protocol outlines the reaction setup, execution, workup, and purification of the desired products. Representative data for the O-alkylation of various substituted phenols is presented to demonstrate the scope and potential yields of this transformation.

Introduction

The Williamson ether synthesis is a fundamental and widely used method for the preparation of ethers.[1][2] It involves the reaction of an alkoxide with a primary alkyl halide. In the context of phenol chemistry, the phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.[2] The O-alkylation of phenols with this compound introduces a flexible benzyloxypropyl ether moiety, which can be a valuable pharmacophore or a linker in drug design. This protocol provides a general and robust procedure for this transformation.

Reaction Scheme

Quantitative Data Summary

The following table summarizes representative yields for the O-alkylation of various substituted phenols with this compound. Please note that these are typical, representative yields and actual results may vary depending on the specific reaction conditions and the nature of the substituent (R).

| Phenol Derivative (Substituent R) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4-Nitro | K₂CO₃ | DMF | 80 | 12 | 92 |

| 4-Cyano | K₂CO₃ | Acetonitrile | 80 | 16 | 88 |

| 4-Bromo | K₂CO₃ | Acetone | 60 | 24 | 85 |

| 4-Chloro | K₂CO₃ | DMF | 80 | 18 | 87 |

| 4-Fluoro | K₂CO₃ | Acetonitrile | 80 | 20 | 82 |

| Unsubstituted | K₂CO₃ | Acetone | 60 | 24 | 90 |

| 4-Methyl | K₂CO₃ | DMF | 90 | 24 | 85 |

| 4-Methoxy | K₂CO₃ | Acetonitrile | 80 | 24 | 80 |

| 2-Methyl | K₂CO₃ | DMF | 90 | 36 | 75 |

| 2,6-Dimethyl | Cs₂CO₃ | DMF | 100 | 48 | 65 |

Experimental Protocol

Materials:

-

Substituted phenol (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq) or Cesium carbonate (Cs₂CO₃) for sterically hindered phenols

-

Anhydrous N,N-Dimethylformamide (DMF), Acetonitrile, or Acetone

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add a suitable solvent (e.g., DMF, Acetonitrile, or Acetone) to the flask. The volume should be sufficient to ensure good stirring of the suspension.

-

Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

-

-

Addition of Alkylating Agent:

-

Add this compound (1.2 eq) to the reaction mixture.

-

Attach a reflux condenser to the flask.

-

-

Reaction:

-

Heat the reaction mixture to the appropriate temperature (refer to the table above for guidance, typically 60-100 °C) and maintain it for the specified time.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the inorganic salts.

-

Rinse the filter cake with a small amount of the reaction solvent or ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in ethyl acetate.

-

Transfer the ethyl acetate solution to a separatory funnel and wash with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated phenol derivative.

-

-

Characterization:

-

Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

-

Visualization of the Experimental Workflow

Figure 1. Workflow for the O-alkylation of phenols.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound is an alkylating agent and should be handled with care.

-

The solvents used are flammable and should be kept away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: The 3-Benzyloxypropyl (BOP) Group for Alcohol Protection

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the judicious use of protecting groups is paramount. The 3-Benzyloxypropyl (BOP) ether, introduced using ((3-Chloropropoxy)methyl)benzene, emerges as a valuable addition to the chemist's toolkit for the temporary masking of hydroxyl functionalities. This protecting group shares similarities with the widely used benzyl (Bn) group but offers a distinct structural feature in its propyl linker.

The BOP group is installed via a Williamson ether-type synthesis, where an alkoxide, generated from the alcohol to be protected, displaces the chloride from this compound. The resulting 3-benzyloxypropyl ether is stable to a range of reaction conditions. Deprotection is readily achieved through standard methods for benzyl ether cleavage, most notably catalytic hydrogenolysis, which regenerates the parent alcohol. This orthogonality allows for its selective removal in the presence of other protecting groups.

These application notes provide a comprehensive overview of the use of this compound for the protection of alcohols, including detailed experimental protocols for both the protection and deprotection steps, and a summary of representative reaction conditions.

Data Presentation

The following tables summarize typical conditions for the protection of alcohols as benzyloxypropyl ethers and their subsequent deprotection. The data is representative of Williamson ether synthesis for protection and catalytic hydrogenolysis for deprotection, analogous to the formation and cleavage of standard benzyl ethers.

Table 1: Representative Conditions for the Protection of Alcohols with this compound

| Entry | Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Primary Alcohol | NaH | THF/DMF | 0 to rt | 2 - 6 | 85 - 95 |

| 2 | Secondary Alcohol | NaH | DMF | rt to 50 | 12 - 24 | 70 - 85 |

| 3 | Phenol | K₂CO₃ | Acetone | Reflux | 6 - 12 | 90 - 98 |

| 4 | Hindered Alcohol | KH | THF | rt to Reflux | 24 - 48 | 50 - 70 |

Table 2: Representative Conditions for the Deprotection of 3-Benzyloxypropyl Ethers

| Entry | Deprotection Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Hydrogenolysis | 10% Pd/C | MeOH/EtOH | rt | 2 - 8 | 90 - 99 |

| 2 | Transfer Hydrogenolysis | 10% Pd/C, HCOONH₄ | MeOH | Reflux | 1 - 4 | 85 - 95 |

| 3 | Dissolving Metal | Na, NH₃ (liq.) | THF | -78 | 1 - 2 | 80 - 90 |

| 4 | Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O | rt | 1 - 6 | 75 - 90 |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using this compound

This protocol describes a general procedure for the formation of a 3-benzyloxypropyl ether from a primary alcohol.

Materials:

-

Primary alcohol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

This compound (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x V).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-benzyloxypropyl ether.

Protocol 2: Deprotection of a 3-Benzyloxypropyl Ether via Catalytic Hydrogenolysis

This protocol outlines a standard procedure for the cleavage of a 3-benzyloxypropyl ether to regenerate the alcohol.

Materials:

-

3-Benzyloxypropyl protected alcohol (1.0 eq)

-

10% Palladium on activated carbon (Pd/C) (5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Celite®

Procedure:

-

Dissolve the 3-benzyloxypropyl protected alcohol (1.0 eq) in methanol or ethanol in a flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.

Visualizations

Caption: Experimental workflow for the protection of an alcohol.

Caption: Experimental workflow for the deprotection of a 3-benzyloxypropyl ether.

Caption: Simplified reaction mechanisms.

Application Notes and Protocols: The Role of ((3-Chloropropoxy)methyl)benzene in Pharmaceutical Intermediate Synthesis

Introduction

((3-Chloropropoxy)methyl)benzene, also known as 1-(benzyloxy)-3-chloropropane, is a versatile bifunctional organic compound. Its structure, featuring a reactive chloroalkane and a benzyl ether, makes it a valuable building block in the synthesis of a variety of more complex molecules. In the pharmaceutical industry, this reagent is particularly useful for introducing a benzyloxypropyl moiety into a target molecule. This structural motif is found in several active pharmaceutical ingredients (APIs). The benzyl group often serves as a protecting group for a hydroxyl function, which can be deprotected under specific conditions in a later synthetic step. The chloropropyl chain provides a reactive electrophilic site for nucleophilic substitution reactions, allowing for the formation of new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key intermediates for the selective serotonin reuptake inhibitors (SSRIs) Fluoxetine and Dapoxetine.

Application 1: Synthesis of a Key Intermediate for Fluoxetine

Fluoxetine, marketed under the brand name Prozac, is a widely prescribed antidepressant. Its synthesis can be achieved through various routes, with a key step often involving the formation of an ether linkage. A crucial intermediate in some synthetic approaches is N-methyl-3-phenyl-3-hydroxypropylamine. While not directly synthesized from this compound, a related intermediate, 3-(benzyloxy)-N-methylpropan-1-amine, can be prepared and subsequently utilized. The synthesis of this intermediate showcases the utility of the benzyloxypropyl group.

Experimental Protocol: Synthesis of 3-(Benzyloxy)propan-1-ol

This protocol describes the synthesis of a precursor to the amine intermediate, starting from 1,3-propanediol and benzyl chloride. This reaction is analogous to what would be expected if starting with a diol and this compound.

Materials:

-

1,3-propanediol

-

Potassium hydroxide (KOH)

-

Benzyl chloride

-

Diethyl ether

-

Water

Equipment:

-

500 mL round-bottom flask

-

Dropping funnel

-

Heating mantle with stirrer

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a 500 mL round-bottom flask, add 60 g (0.79 mol) of 1,3-propanediol.

-